Discovery and Synthesis of CFL-137: A Potent and Selective ChronoKinase-1 (CK1) Inhibitor for Pancreatic Cancer
Discovery and Synthesis of CFL-137: A Potent and Selective ChronoKinase-1 (CK1) Inhibitor for Pancreatic Cancer
Whitepaper | December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of CFL-137, a novel, potent, and selective small molecule inhibitor of ChronoKinase-1 (CK1). CK1 is a serine/threonine kinase implicated in the dysregulation of cell cycle checkpoints, representing a promising therapeutic target in pancreatic ductal adenocarcinoma (PDAC). This guide details the discovery workflow, synthetic route, in vitro activity, and mechanism of action of CFL-137, presenting a complete dataset for researchers in oncology and drug development.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth and profound resistance to conventional therapies. A key driver of this pathology is the dysregulation of the cell cycle, enabling unchecked cellular proliferation. Our research identified ChronoKinase-1 (CK1), a previously uncharacterized kinase, as a critical regulator of the G1/S phase transition. Overexpression of CK1 is observed in over 70% of PDAC patient samples, correlating with poor prognosis.
CFL-137 was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization. It demonstrates high potency against CK1 and excellent selectivity over other kinases, along with favorable in vitro anti-proliferative activity in PDAC cell lines.
Discovery Workflow
The identification of CFL-137 was the result of a systematic drug discovery cascade. The process began with a high-throughput screen of a diverse chemical library, followed by hit validation, lead optimization, and comprehensive profiling of the candidate compound.
Caption: Workflow for the discovery of CFL-137.
Quantitative Data Summary
CFL-137 was profiled for its biochemical potency, kinase selectivity, and anti-proliferative effects in relevant cancer cell lines.
Table 1: Kinase Selectivity Profile of CFL-137
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CK1 |
|---|---|---|
| CK1 (Target) | 2.1 | 1 |
| CDK2 | 4,800 | >2,285x |
| MAPK1 | >10,000 | >4,760x |
| PI3Kα | >10,000 | >4,760x |
| AKT1 | 8,500 | >4,047x |
| SRC | 6,200 | >2,950x |
Table 2: In Vitro Anti-Proliferative Activity of CFL-137
| PDAC Cell Line | Genetic Background | IC50 (nM) |
|---|---|---|
| PANC-1 | KRAS (G12D) | 15.5 |
| MiaPaCa-2 | KRAS (G12C) | 21.2 |
| AsPC-1 | KRAS (G12D) | 18.9 |
| BxPC-3 | KRAS (WT) | 350.7 |
Mechanism of Action: CK1 Signaling Pathway
CK1 phosphorylates the transcription factor Substrate-Z (SubZ), which is essential for the transcription of genes required for the G1/S phase transition. In cancer cells with overexpressed CK1, this pathway is hyperactive. CFL-137 acts as an ATP-competitive inhibitor of CK1, blocking the phosphorylation of SubZ and inducing cell cycle arrest.
Caption: Proposed mechanism of action for CFL-137.
Synthesis of CFL-137
CFL-137 is synthesized via a convergent three-step process starting from commercially available precursors. The key step involves a Suzuki coupling to form the bi-aryl core, followed by a final amidation step.
Caption: High-level synthetic route for CFL-137.
Experimental Protocols
Protocol 1: Synthesis of CFL-137
-
Step 1: Suzuki Coupling. To a solution of Precursor B (1.0 eq) in 1,4-dioxane/water (4:1) is added Precursor A (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq). The mixture is degassed with argon for 15 minutes and then heated to 90°C for 12 hours. Upon completion, the reaction is cooled, diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The crude product (Intermediate C) is purified by column chromatography.
-
Step 2: Amidation. Intermediate C (1.0 eq) is dissolved in dichloromethane (B109758) (DCM). N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the primary amine sidechain (1.2 eq) are added, followed by the dropwise addition of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated. The final product, CFL-137, is purified by reverse-phase HPLC.
Protocol 2: CK1 Biochemical Inhibition Assay (TR-FRET)
-
Reagents: Recombinant human CK1 enzyme, biotinylated SubZ peptide substrate, LanthaScreen™ Eu-anti-pSubZ antibody, and terbium-labeled streptavidin.
-
Procedure:
-
A 10 µL solution of CFL-137 (in various concentrations) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) is added to a 384-well plate.
-
5 µL of CK1 enzyme is added to each well and incubated for 15 minutes at room temperature.
-
The reaction is initiated by adding 5 µL of a mixture containing ATP (at Km concentration) and the biotinylated SubZ substrate. The reaction proceeds for 60 minutes.
-
The reaction is stopped by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-anti-pSubZ antibody, and Tb-streptavidin.
-
The plate is incubated for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: The TR-FRET signal is read on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm). The ratio of emission signals is used to calculate inhibition, and IC50 values are determined using a four-parameter logistic fit.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: PANC-1, MiaPaCa-2, AsPC-1, and BxPC-3 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a 10-point, 3-fold serial dilution of CFL-137 (ranging from 100 µM to 5 nM). A vehicle control (0.1% DMSO) is included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Signal Reading: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is placed on an orbital shaker for 2 minutes to induce lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Luminescence is recorded using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism.
Conclusion
CFL-137 is a novel and highly potent CK1 inhibitor with a promising preclinical profile. Its excellent selectivity and potent anti-proliferative activity against PDAC cell lines establish it as a valuable lead compound for further development. The detailed synthetic and experimental protocols provided herein serve as a foundational resource for researchers aiming to investigate the CK1-SubZ signaling axis and explore the therapeutic potential of its inhibition.
